molecular formula C12H17NO2 B1588089 Tert-butyl benzylcarbamate CAS No. 42116-44-9

Tert-butyl benzylcarbamate

Cat. No.: B1588089
CAS No.: 42116-44-9
M. Wt: 207.27 g/mol
InChI Key: FWOBBEOKTITUHK-UHFFFAOYSA-N
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Description

Tert-butyl benzylcarbamate (CAS 42116-44-9), commonly known as N-Boc-Benzylamine, is a solid white to light yellow crystalline powder with a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol . It is characterized by a melting point of approximately 54-58 °C and a purity typically exceeding 98.0% . This compound serves a critical role in modern organic and medicinal chemistry as a robust protecting group for primary amines, effectively shielding the amine functionality from unwanted reactions during complex multi-step syntheses . The Boc (tert-butoxycarbonyl) group is prized for its stability under basic conditions and against nucleophiles, yet it is readily removable under mild acidic conditions, making it a cornerstone of strategic molecular assembly . Its primary research value lies in its application as a versatile building block and key intermediate in pharmaceutical development and drug design . The carbamate moiety is a privileged structural motif in medicinal chemistry, often used as a stable amide bond surrogate that can improve the metabolic stability and permeability of peptide-based drug candidates . This compound has been utilized in the synthesis of novel antileishmanial agents, demonstrating its practical application in creating potential therapeutic leads . As a reagent, it is air-sensitive and should be stored in a cool, dark place, preferably under an inert gas . This compound is intended for research applications only and is not intended for diagnostic or therapeutic uses. Researchers should refer to the safety data sheet and note that it may cause skin and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-benzylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)13-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOBBEOKTITUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404918
Record name N-Boc benzylamine
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Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42116-44-9
Record name N-Boc benzylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl Benzylcarbamate
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Synthetic Methodologies for Tert Butyl Benzylcarbamate

Conventional Approaches to N-Boc Protection of Benzylamine (B48309) Derivatives

The N-Boc protection of benzylamine and its derivatives is a widely employed strategy in organic synthesis due to the stability of the resulting carbamate (B1207046) under various conditions and the relative ease of its subsequent removal. nih.govmasterorganicchemistry.com The Boc group is valued for its inertness towards most bases, nucleophiles, and catalytic hydrogenolysis conditions. nih.govwikipedia.org

The most prevalent method for introducing the Boc protecting group is the reaction of an amine with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride. wikipedia.orgorganic-chemistry.org This reaction is versatile and can be performed under aqueous or anhydrous conditions, typically in the presence of a base or a catalyst. organic-chemistry.orgfishersci.co.uk The process generally results in high yields and fast conversions under relatively mild conditions. fishersci.co.uk Standard protocols often involve solvents like water, tetrahydrofuran (B95107) (THF), acetonitrile, or dioxane at room temperature or with moderate heating. fishersci.co.uk The reaction converts the amine into a carbamate derivative, which modifies its reactivity and protects it from participating in subsequent chemical transformations. wikipedia.org

To enhance the efficiency, selectivity, and environmental friendliness of the N-Boc protection reaction, various catalytic methods have been developed. These approaches often lead to faster reaction times, milder conditions, and reduced side products compared to non-catalytic or base-mediated methods. Catalysts can activate either the amine substrate or the di-tert-butyl dicarbonate, facilitating the nucleophilic attack of the amine.

Lewis acids are effective catalysts for the N-tert-butoxycarbonylation of amines. They function by activating the carbonyl group of the di-tert-butyl dicarbonate, making it more electrophilic and susceptible to attack by the amine. This approach often allows the reaction to proceed under neutral and mild conditions, avoiding the use of strong bases that can be problematic for sensitive substrates.

Fe(III) salts: Iron(III) chloride (FeCl₃) has been demonstrated as a catalyst for the N-Boc protection of amines. While specific data for benzylamine is not detailed in the provided search results, the general applicability of iron salts as inexpensive and environmentally friendly catalysts for various organic transformations is well-established. organic-chemistry.org

La(NO₃)₃·6H₂O: Lanthanide salts, including Lanthanum(III) nitrate (B79036) hexahydrate, have been utilized as catalysts for this transformation. These catalysts are noted for their low toxicity and effectiveness under mild conditions.

Bi(NO₃)₃·5H₂O: Bismuth(III) nitrate pentahydrate is a mild, highly efficient, and environmentally benign catalyst for the rapid N-tert-butoxycarbonylation of amines. researchgate.netasianpubs.org The reaction proceeds smoothly at room temperature under solvent-free conditions, offering excellent yields. researchgate.net This catalyst is particularly advantageous due to its low toxicity and commercial availability. samaterials.comfuncmater.com

Table 1: Lewis Acid Catalyzed N-Boc Protection of Amines
CatalystSubstrateConditionsTimeYield (%)Reference
Bi(NO₃)₃·5H₂OAnilineSolvent-free, Room Temp.5 min98 researchgate.net
Bi(NO₃)₃·5H₂OBenzylamineSolvent-free, Room Temp.5 min96 researchgate.net
Bi(NO₃)₃·5H₂OPyrrolidineSolvent-free, Room Temp.8 min94 researchgate.net

Brønsted acids can also catalyze the N-Boc protection of amines. The catalytic cycle is thought to involve the protonation of the carbamate oxygen, which activates the di-tert-butyl dicarbonate for nucleophilic attack. mdpi.com This methodology aligns with green chemistry principles by often utilizing biodegradable and inexpensive catalysts.

Malic acid: Malic acid has been identified as an efficient, eco-friendly, and recyclable catalyst for the chemoselective N-Boc protection of various amines under solvent-free conditions at room temperature. citedrive.combenthamdirect.com This method is effective for a wide range of functionalized amines, including those with electron-donating and electron-withdrawing groups, providing excellent yields in short reaction times. citedrive.comresearchgate.net

p-Toluenesulfonic acid (p-TsOH): p-Toluenesulfonic acid is a common, inexpensive, and biodegradable Brønsted acid catalyst. mdpi.com It has been effectively used for the deprotection of Boc groups and can also facilitate their formation. mdpi.comscirp.org For instance, high-speed deprotection of Boc-protected amino acids has been achieved using p-TsOH under microwave irradiation, demonstrating its utility in manipulating this protecting group. researchgate.net Its application in dioxane is also noted for selectively cleaving the Boc group. jst.go.jp

Table 2: Malic Acid Catalyzed N-Boc Protection of Amines
SubstrateCatalyst Loading (mol%)ConditionsTimeYield (%)Reference
Aniline15Solvent-free, Room Temp.5 min98 citedrive.com
Benzylamine15Solvent-free, Room Temp.5 min96 citedrive.com
4-Chloroaniline15Solvent-free, Room Temp.7 min95 citedrive.com

Heterogeneous catalysts offer significant advantages, including simple separation from the reaction mixture, potential for recycling, and often enhanced stability. derpharmachemica.com These catalysts are typically solid materials with acidic sites on their surface that can promote the N-Boc protection reaction, often under solvent-free conditions. derpharmachemica.com

CeO₂: Cerium(IV) oxide is a solid catalyst that can be used for various organic transformations, although specific examples for N-Boc protection were not detailed in the provided search results.

Amberlite-IR 120 resin: This strongly acidic ion-exchange resin has been successfully employed as an efficient and recyclable heterogeneous catalyst for the N-tert-butoxycarbonylation of amines under solvent-free conditions. derpharmachemica.com The method is general for both aliphatic and aromatic amines and allows for easy catalyst separation by simple filtration. derpharmachemica.com

Sulfonated reduced graphene oxide: While not specifically detailed for N-Boc protection in the search results, functionalized graphene materials are known to serve as solid acid catalysts in various organic reactions.

Zeolite-based catalysts: Zeolites are crystalline aluminosilicates with well-defined pore structures and acidic properties, making them attractive as shape-selective solid catalysts. mdpi.com H-BEA zeolite, a type of zeolite, has been shown to be effective for N-Boc deprotection in continuous flow reactors, suggesting its potential applicability as a solid acid catalyst for the protection reaction under different conditions. researchgate.net

Table 3: Amberlite-IR 120 Catalyzed N-Boc Protection
SubstrateConditionsTime (min)Yield (%)Reference
AnilineSolvent-free, Room Temp.395 derpharmachemica.com
BenzylamineSolvent-free, Room Temp.199 derpharmachemica.com
PyrrolidineSolvent-free, Room Temp.298 derpharmachemica.com

Ionic liquids, which are salts with low melting points, have emerged as green solvent and catalyst alternatives in organic synthesis. For N-tert-butyloxycarbonylation, certain ionic liquids can act as catalysts, promoting the reaction with excellent chemoselectivity. organic-chemistry.org The catalytic role is often attributed to the electrophilic activation of di-tert-butyl dicarbonate through hydrogen bond formation with the ionic liquid's cation. organic-chemistry.org This method provides an efficient and recyclable system for the synthesis of Boc-protected amines. organic-chemistry.org

Catalytic Methods

Alternative Boc-Protecting Reagents

While di-tert-butyl dicarbonate is the most common reagent for Boc protection, other reagents can also be employed. organic-chemistry.org Stable amino-protecting reagents such as Boc-DMT have been developed for the introduction of the Boc group into amines in aqueous media. organic-chemistry.org Additionally, stable Boc-benzotriazoles can react with amino acids in the presence of a base to afford Boc-protected amino acids in very good yields. organic-chemistry.org

Advanced and Novel Synthetic Strategies

More recent synthetic strategies focus on improving efficiency, safety, and applicability, employing novel reagents and reaction pathways.

Curtius Rearrangement Derivatives for Carbamate Formation

The Curtius rearrangement is a versatile reaction for the synthesis of amines and their derivatives from carboxylic acids. wikipedia.orgnih.gov The reaction proceeds through the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by a nucleophile like tert-butanol (B103910) to form the corresponding tert-butyl carbamate. wikipedia.orgnih.gov This method is known for its tolerance of a wide variety of functional groups and retention of stereochemistry. nih.gov

The acyl azide intermediate can be generated from a carboxylic acid using reagents like diphenylphosphoryl azide (DPPA). orgsyn.org A one-pot process using DPPA allows for the direct conversion of carboxylic acids to carbamates without isolating the unstable acyl azide. orgsyn.org A mild and efficient one-pot Curtius rearrangement for the synthesis of Boc-protected amines involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, catalyzed by zinc(II) triflate. organic-chemistry.org

The following table outlines key aspects of the Curtius rearrangement for carbamate formation.

Reagent for Acyl Azide FormationKey Features of the Method
Diphenylphosphoryl azide (DPPA)One-pot procedure, avoids isolation of acyl azide. orgsyn.org
Sodium azide with (Boc)₂OMild conditions, catalyzed by Zn(II) triflate. organic-chemistry.org
Oxalyl chloride and sodium azideUsed in multi-step synthesis of complex molecules. nih.gov

Direct Carbonylation of Amines with CO₂ and Alcohols

The use of carbon dioxide (CO₂) as a C1 building block in chemical synthesis is a highly attractive green chemistry approach. nih.gov The direct carbonylation of amines with CO₂ and alcohols provides a halogen-free route to carbamates. rsc.org This transformation can be catalyzed by basic catalysts under mild conditions. rsc.org

A three-component coupling of an amine, carbon dioxide, and a halide in the presence of a base like cesium carbonate can also efficiently produce carbamates. organic-chemistry.org More recently, a continuous-flow method has been developed for the synthesis of carbamates from amines, CO₂, and alkyl halides, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an additive. nih.gov This method significantly reduces reaction times compared to batch processes. nih.gov Another approach utilizes Si(OMe)₄ as a regenerable reagent and DBU as both a CO₂ capture agent and a catalyst for the direct conversion of CO₂ into carbamates. organic-chemistry.org

Reductive Amination Strategies

Reductive amination is a widely employed method for forming C-N bonds, typically involving the reaction of a carbonyl compound with an amine or ammonia, followed by the reduction of the resulting imine or enamine intermediate. In the context of synthesizing tert-butyl benzylcarbamate, this strategy commonly involves the reaction between benzaldehyde (B42025) and a source of the Boc-protected amine functionality, such as tert-butyl carbamate.

A prevalent approach is a one-pot tandem procedure that combines the formation of an N-Boc imine intermediate with a subsequent reduction step. The initial reaction between benzaldehyde and tert-butyl carbamate forms (E)-tert-butyl benzylidenecarbamate. This intermediate is then reduced in situ to yield the final product. Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) being a common and effective choice due to its mildness and selectivity. The reaction is often facilitated by a catalyst to promote imine formation.

ReactantsReagents/CatalystsReducing AgentSolventConditionsYieldRef.
Benzaldehyde, Tert-butyl carbamateFormic acid-Tetrahydrofuran / WaterRoom temp, 18h (Imine formation)80% (Imine) nih.gov
(E)-tert-Butyl benzylidenecarbamate-NaBH₄Methanol (B129727)-High researchgate.net
Aldehydes, AminesAquivion-FeNaBH₄CPME / Methanol40 °C, 3.5hGood to Excellent researchgate.net

This table summarizes conditions for the formation of the imine intermediate and general conditions for reductive amination reactions.

Photoredox N-Arylation of Boc-Amines

Visible-light photoredox catalysis has emerged as a powerful tool for forging chemical bonds under mild conditions. While the term "N-arylation" typically refers to the formation of a bond between nitrogen and an aryl group (e.g., a phenyl ring), the synthesis of this compound involves forming a bond to a benzyl (B1604629) group (a phenylmethyl group). This transformation is more precisely termed N-alkylation or N-benzylation.

A relevant photoredox strategy for this type of C–N bond formation is the direct decarboxylative coupling of carboxylic acids with nitrogen nucleophiles, including carbamates. acs.org This methodology avoids the need for pre-functionalized starting materials like alkyl halides. The proposed mechanism involves a photocatalyst that, upon excitation by visible light, engages in a single-electron transfer (SET) event with an iodine(III) reagent and a carboxylic acid. This process generates an alkyl radical via decarboxylation, which is subsequently oxidized to a carbocation. This electrophilic intermediate is then trapped by a nitrogen nucleophile, such as tert-butyl carbamate, to form the N-alkylated product. acs.org

Applying this strategy to the synthesis of this compound would involve the coupling of tert-butyl carbamate with phenylacetic acid. This approach represents a modern, transition-metal-free alternative to traditional N-alkylation methods. acs.org

Synthesis from Azido Compounds via Reduction

An effective and chemoselective route to this compound involves the reduction of an azide precursor in the presence of a Boc-protecting agent. The key starting material for this synthesis is benzyl azide. This method transforms the azide group directly into a Boc-protected amine in a single step, often referred to as a reductive N-Boc protection.

The reaction is typically performed by treating benzyl azide with di-tert-butyl dicarbonate (Boc₂O), which serves as the source of the tert-butoxycarbonyl group. bohrium.com This transformation requires a reducing agent to convert the azide into the amine, which is then trapped in situ by the Boc₂O.

A variety of reducing systems can be employed. A highly facile and chemoselective method utilizes triethylsilane (Et₃SiH) as the reductant in the presence of a catalytic amount of palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), also known as Pearlman's catalyst. rsc.org Other common methods include catalytic hydrogenation using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst. These methods are valued for their high yields and the clean nature of the reaction, as the byproducts are typically volatile or easily removed. rsc.org

Azide SubstrateBoc SourceReducing SystemCatalystSolventYieldRef.
Organic AzidesDi-tert-butyl dicarbonateTriethylsilane20% Pd(OH)₂/C-High rsc.org
Benzyl AzideDi-tert-butyl dicarbonateH₂Pd/C-Good rsc.org
Aryl AzidesDi-tert-butyl dicarbonateFe/NH₄Cl-MethanolGood rsc.org

This table summarizes various reported systems for the reductive transformation of organic azides to the corresponding N-(tert-butoxycarbonyl)amino derivatives.

Reactivity and Transformation Pathways of Tert Butyl Benzylcarbamate

Deprotection Mechanisms and Methodologies

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide chemistry. Its popularity stems from its stability under various conditions and its susceptibility to cleavage under specific acidic conditions. The deprotection of tert-butyl benzylcarbamate serves as a fundamental example of these processes.

The most common method for the removal of the Boc group is through acid-catalyzed hydrolysis. This process is typically efficient and proceeds under relatively mild conditions, making it a cornerstone of synthetic strategies that employ Boc protection. Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently used. acsgcipr.orgmasterorganicchemistry.com

The acid-catalyzed deprotection of this compound proceeds through a well-established protonation-elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid. total-synthesis.comcommonorganicchemistry.com This initial step increases the electrophilicity of the carbonyl carbon.

Following protonation, the molecule undergoes fragmentation. This involves the loss of a stable tert-butyl cation, which subsequently deprotonates to form isobutene gas. total-synthesis.comcommonorganicchemistry.com This step results in the formation of an unstable carbamic acid intermediate. The carbamic acid then readily decarboxylates, releasing carbon dioxide gas and yielding the free benzylamine (B48309) as its corresponding salt. commonorganicchemistry.commasterorganicchemistry.com

Protonation of the carbamate carbonyl oxygen.

Elimination of the tert-butyl cation to form a carbamic acid.

Deprotonation of the tert-butyl cation to form isobutene.

Decarboxylation of the carbamic acid to yield the protonated amine.

During the acid-catalyzed deprotection, the formation of the highly reactive tert-butyl cation can lead to undesirable side reactions. acsgcipr.org This electrophilic species can alkylate nucleophilic functional groups present in the substrate or other molecules in the reaction mixture. acsgcipr.orgresearchgate.net In peptide synthesis, amino acids with nucleophilic side chains, such as methionine, tyrosine, and tryptophan, are particularly susceptible to tert-butylation. sigmaaldrich.com

To prevent these side reactions, "scavengers" are added to the reaction mixture. Scavengers are nucleophilic compounds that efficiently trap the tert-butyl cation. acs.org Common scavengers include:

Trialkylsilanes: Triethylsilane (TES) and triisopropylsilane (TIS) are highly effective at reducing the tert-butyl cation. researchgate.netsigmaaldrich.com

Thiols: Thiophenol and ethanedithiol (EDT) are also used to capture the electrophilic intermediate. sigmaaldrich.comorganic-chemistry.org

Aromatic compounds: Anisole and phenol can act as scavengers through electrophilic aromatic substitution. acs.org

Water: Water can also serve as an effective scavenger for the tert-butyl cation. researchgate.net

The choice of scavenger depends on the specific substrate and reaction conditions.

Table 1: Common Scavengers in Boc Deprotection

ScavengerChemical FormulaFunction
Triisopropylsilane (TIS)C9H22SiReduces the tert-butyl cation. researchgate.net
AnisoleC7H8OTraps the tert-butyl cation via electrophilic substitution. acs.org
Ethanedithiol (EDT)C2H6S2Acts as a nucleophile to capture the tert-butyl cation. sigmaaldrich.com
ThioanisoleC7H8SQuenches electrophilic species generated during deprotection.
WaterH2OActs as a nucleophile to trap the tert-butyl cation. researchgate.net

A key advantage of the Boc protecting group is its relative acid lability, which allows for its selective removal in the presence of other protecting groups that are cleaved under different conditions. This concept is known as "orthogonality." total-synthesis.comnih.gov For instance, the Boc group can be removed with acid while the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group remain intact. masterorganicchemistry.comtotal-synthesis.com

However, achieving selectivity can be challenging when other acid-sensitive groups are present. The selective deprotection of a Boc group in the presence of a tert-butyl ester, for example, requires carefully controlled conditions. This can be achieved by using specific acid and solvent systems, such as sulfuric acid in tert-butyl acetate (B1210297) or methanesulfonic acid in a mixture of tert-butyl acetate and dichloromethane. researchgate.net The choice of reagents and reaction conditions is crucial for achieving the desired chemoselectivity. nih.gov Anhydrous conditions using gaseous hydrogen chloride have also been shown to provide high tolerance for other acid-sensitive functional groups. rsc.org

Table 2: Orthogonal Protecting Groups to Boc

Protecting GroupAbbreviationCleavage Condition
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine) total-synthesis.com
BenzyloxycarbonylCbz or ZHydrogenolysis (e.g., H2, Pd/C) total-synthesis.com
AllyloxycarbonylAllocTransition metal catalysis (e.g., Pd(0)) total-synthesis.com

Continuous flow chemistry has emerged as a powerful tool for organic synthesis, offering advantages in terms of safety, efficiency, and scalability. The deprotection of tert-butyl carbamates has been successfully adapted to continuous flow systems. rsc.org In this approach, a solution of the Boc-protected compound is passed through a heated reactor, often packed with a solid acid catalyst. rsc.orgrsc.org

The use of heterogeneous catalysts, such as H-BEA zeolite, allows for easy separation of the catalyst from the product stream and can enable deprotection at lower temperatures. rsc.org Thermal deprotection in the absence of an acid catalyst has also been demonstrated in continuous flow, with selectivity being achieved by controlling the temperature. nih.govacs.org This method has shown compatibility with a wide range of functional groups. vapourtec.com

A significant advancement in the acid-catalyzed deprotection of Boc groups is the use of ex situ generated hydrogen chloride gas. rsc.orgnih.gov This method offers a sustainable and efficient alternative to traditional methods that use solutions of strong acids. researchgate.netdntb.gov.ua

In this process, HCl gas is generated in a separate chamber, typically from the reaction of sodium chloride with sulfuric acid, and then introduced into the reaction vessel containing the Boc-protected substrate. rsc.orgrsc.org This technique allows for precise control over the stoichiometry of the acid and often proceeds under solvent-free conditions, simplifying workup and purification. rsc.orgnih.gov The anhydrous nature of this method enhances its compatibility with other acid-sensitive functional groups, expanding its utility in complex syntheses. rsc.orgresearchgate.net

Acid-Catalyzed Deprotection

Functional Group Transformations Involving the Carbamate Moiety

The carbamate group in this compound is not merely a protecting group; it can also serve as a precursor for other important functional groups.

A significant transformation of carbamates is their direct conversion into amides, bypassing the need for deprotection followed by acylation. acs.org One effective method involves the reaction of the carbamate with an acyl chloride and sodium iodide. clockss.org This one-step procedure has been successfully applied to various carbamates, including methyl, tert-butyl, and benzyl (B1604629) carbamates, to produce the corresponding amides in good yields. clockss.org For instance, benzyl carbamate can be converted to the corresponding acetamide in 84% yield. clockss.org

Another one-pot method utilizes acyl halide-methanol mixtures to transform t-butyl carbamates into amides efficiently. organic-chemistry.org This approach is advantageous as it avoids the isolation of the potentially unstable intermediate amine and offers high yields with fast reaction times. organic-chemistry.org

Table 2: Conversion of Carbamates to Amides clockss.org
CarbamateAcylating AgentYield (%)
Methyl carbamateAcetyl chloride/NaI92
Tert-butyl carbamateAcetyl chloride/NaI61
Benzyl carbamateAcetyl chloride/NaI84

Carbamates can be readily converted into ureas through reaction with primary or secondary amines in the presence of reagents like trimethylaluminum. organic-chemistry.org This method allows for the synthesis of bi-, tri-, and tetra-substituted ureas. organic-chemistry.org The reaction of carbamates with amines at elevated temperatures, often in the presence of a base, is believed to proceed through an isocyanate intermediate. thieme-connect.com

The synthesis of thiocarbamates from carbamates is less direct. However, related nitrogen-containing functionalities can be used as precursors. For example, N-formamides can be converted to thiocarbamates in a one-pot procedure involving dehydration to an isocyanide followed by the addition of a sulfoxide component. researchgate.net

The carbamate moiety can undergo nucleophilic substitution, leading to deprotection under non-traditional conditions. A notable example is the deprotection of carbamates, including benzyl carbamates (Cbz), using 2-mercaptoethanol in the presence of a base like potassium phosphate. chemistryviews.orgnih.gov This reaction proceeds via a nucleophilic attack of the mercaptoethanol on the benzylic carbon of the Cbz group, leading to the release of the free amine. chemistryviews.org This method is particularly useful for substrates containing functional groups that are sensitive to standard hydrogenolysis or strong Lewis acids. chemistryviews.orgnih.gov

Reactions at the Benzyl Position

The benzyl group of this compound possesses a reactive benzylic position that can participate in a variety of transformations. The enhanced reactivity of this position is attributed to the resonance stabilization of intermediates such as benzylic radicals, carbocations, and carbanions. chemistrysteps.comlibretexts.orgkhanacademy.org

Benzylic substrates readily undergo nucleophilic substitution reactions through both SN1 and SN2 mechanisms. chemistrysteps.comkhanacademy.org The formation of a resonance-stabilized benzylic carbocation favors the SN1 pathway, especially with secondary and tertiary benzylic systems in polar protic solvents. libretexts.org Primary benzylic substrates can also undergo SN1 reactions due to the stability of the primary benzylic carbocation. libretexts.org Conversely, SN2 reactions are favored with strong nucleophiles and less sterically hindered benzylic carbons. chemistrysteps.comyoutube.com

The benzylic position can also be halogenated, typically through a free-radical mechanism. chemistrysteps.com Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator are commonly used to selectively introduce a bromine atom at the benzylic position. libretexts.orglibretexts.org This selectivity arises from the formation of the more stable, resonance-stabilized benzylic radical intermediate. youtube.comlibretexts.org

Furthermore, the benzylic carbon is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize a primary or secondary benzylic carbon to a carboxylic acid, provided there is at least one hydrogen atom at the benzylic position. chemistrysteps.comlibretexts.org This reaction proceeds through the formation of benzylic radical intermediates. libretexts.org

Directed Lithiation and Subsequent Electrophilic Capture

The presence of the N-Boc group enables the selective deprotonation (lithiation) of this compound at two primary sites: the benzylic position (lateral lithiation) or the ortho-position of the aromatic ring (ortho-lithiation). The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the choice of base and solvent. The resulting organolithium intermediates are powerful nucleophiles that can be trapped with a wide range of electrophiles to generate diverse functionalized products.

The N-Boc group facilitates the removal of the benzylic proton by stabilizing the resulting carbanion through coordination with the lithium cation and potential electronic delocalization. hw.ac.uk This benzylic lithiation is typically achieved using alkyllithium bases such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) in ethereal solvents like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). hw.ac.ukproquest.com The use of chiral ligands, such as (-)-sparteine, in conjunction with the alkyllithium base can induce asymmetry, leading to the formation of enantioenriched products upon electrophilic quench. proquest.comacs.org

Alternatively, the carbamate moiety can act as a directed metalation group (DMG), guiding the deprotonation to the ortho-position of the phenyl ring. wikipedia.orguwindsor.ca This process involves the coordination of the organolithium reagent to the carbonyl oxygen of the Boc group, which positions the base for preferential abstraction of a nearby aromatic proton. While benzylic C-H bonds are generally more acidic than aryl C-H bonds, the kinetic and thermodynamic factors governing the reaction can be manipulated to favor one site over the other. uwindsor.ca Generally, alkyllithiums tend to favor benzylic deprotonation, whereas lithium amide bases may show different selectivity. uwindsor.ca The competition between these two pathways highlights the synthetic versatility of the N-Boc benzylamine scaffold. researchgate.net

Following lithiation, the introduction of an electrophile allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the deprotonated site. A variety of electrophiles are compatible with this process, as illustrated in the table below.

Starting MaterialBase/LigandElectrophile (E+)ProductYieldReference
N-Boc-benzylamines-BuLiMeIN-Boc-1-phenylethylamineHigh hw.ac.uk
N-Boc-N-(p-methoxyphenyl)benzylaminen-BuLi / (-)-sparteineMeI(S)-N-Boc-N-(p-methoxyphenyl)-α-methylbenzylamine94% acs.org
N-Boc-N-(p-methoxyphenyl)benzylaminen-BuLi / (-)-sparteineCO₂ then CH₂N₂(S)-Methyl 2-(N-Boc-N-(p-methoxyphenyl)amino)-2-phenylacetate90% acs.org
N-Boc-N-alkyl benzylamines-BuLiHB(pin)N-Boc-N-alkyl-α-(pinacolato)boronic ester benzylamineHigh hw.ac.uk

C(sp³)–H Arylation via Deprotonative Cross-Coupling

A more recent and powerful strategy for the functionalization of this compound involves the direct arylation of the benzylic C(sp³)–H bond through a deprotonative cross-coupling mechanism. This approach circumvents the need for stoichiometric, highly basic organometallic reagents and low temperatures typically required for traditional lithiation-alkylation sequences. nih.gov

In this transformation, a reversible deprotonation at the benzylic position is coupled with an in situ palladium-catalyzed arylation using an aryl halide. The Boc group is critical for this reaction, as it enhances the acidity of the benzylic protons, facilitating their removal by a suitable base under milder conditions than those used for lithiation. nih.gov The reaction is catalyzed by a palladium complex, often employing specialized ligands such as NiXantPhos, which are crucial for achieving high efficiency and selectivity. nih.gov This method provides a direct route to N-Boc protected diarylmethylamines, which are important structural motifs in many pharmaceutical compounds. nih.gov The process is notable for its operational simplicity and its avoidance of pre-functionalized organometallic reagents. nih.gov

The general reaction scheme involves the coupling of an N-Boc benzylamine derivative with an aryl bromide in the presence of a palladium catalyst and a base. The reaction has been shown to be effective for a range of substituted N-Boc benzylamines and various aryl bromides.

N-Boc Benzylamine SubstrateAryl BromideCatalyst SystemProductYieldReference
N-Boc-benzylmethylamine4-BromotoluenePd(OAc)₂ / NiXantPhosN-Boc-(4-methylphenyl)(phenyl)methyl-N-methylamine85% nih.gov
N-Boc-benzylmethylamine4-BromoanisolePd(OAc)₂ / NiXantPhosN-Boc-(4-methoxyphenyl)(phenyl)methyl-N-methylamine81% nih.gov
N-Boc-benzylethylamine4-BromotoluenePd(OAc)₂ / NiXantPhosN-Boc-(4-methylphenyl)(phenyl)methyl-N-ethylamine75% nih.gov
N-Boc-benzylethylamine4-BromoanisolePd(OAc)₂ / NiXantPhosN-Boc-(4-methoxyphenyl)(phenyl)methyl-N-ethylamine60% nih.gov

Nucleophilic 1,2-Additions

While this compound itself lacks a suitable electrophilic center for direct nucleophilic 1,2-additions, it serves as a ready precursor to N-Boc protected imines, which are excellent electrophiles. The corresponding imine, (E)-tert-butyl benzylidenecarbamate, can be synthesized from precursors derived from tert-butyl carbamate and benzaldehyde (B42025). orgsyn.org This N-Boc imine contains an electrophilic C=N double bond that readily undergoes 1,2-addition reactions with a variety of nucleophiles.

A prominent example of this reactivity is the asymmetric Mannich reaction. In this transformation, the N-Boc imine reacts with an enol or enolate generated from an aldehyde or ketone. For instance, the reaction of (E)-tert-butyl benzylidenecarbamate with propionaldehyde, catalyzed by a chiral amine like proline, proceeds as a nucleophilic addition of the aldehyde's enol form to the imine. orgsyn.org This reaction is a powerful method for carbon-carbon bond formation and allows for the stereocontrolled synthesis of chiral β-amino carbonyl compounds. The Boc group is advantageous in this context as it can be easily removed under acidic conditions, providing access to the free amine. orgsyn.org

The table below details a specific example of a nucleophilic 1,2-addition to an imine derived from the this compound scaffold.

ElectrophileNucleophile PrecursorCatalystProductYieldReference
(E)-tert-Butyl benzylidenecarbamatePropionaldehyde(S)-Prolinetert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate91% orgsyn.org

Stereochemical Aspects and Asymmetric Synthesis

Enantioselective Deprotonation Strategies

Enantioselective deprotonation of carbamates, including benzyl (B1604629) and tert-butyl carbamates, has emerged as a powerful tool for creating chiral carbanions that can be trapped by various electrophiles to afford enantioenriched products.

Pioneering work by Hoppe and coworkers demonstrated that benzylic carbamates are particularly well-suited for deprotonation. mdpi.com The lithiated species can then react with boronic esters, transferring chirality with high fidelity to produce chiral tertiary alcohols. mdpi.com The configurational stability of the lithiated intermediate is crucial for the success of these reactions. While lithiated alkyl carbamates often form chelated structures that enhance stability, benzylic carbanions have a more planar structure to facilitate electron delocalization, which can lead to lower configurational stability. uark.edu

The use of chiral ligands, such as (-)-sparteine, in conjunction with organolithium bases like sec-butyllithium (B1581126) (s-BuLi), has been instrumental in achieving high enantioselectivity. uark.edunih.gov Deprotonation of prochiral carbamates in the presence of these chiral ligands generates chiral lithium-sparteine carbanions, which can react with a variety of electrophiles to yield highly enantioenriched products. nih.gov This strategy has been successfully applied to the synthesis of various heterocyclic derivatives through the deprotonation and alkylation of N-Boc-pyrrolidines and N-Boc benzylamines. nih.gov

Dynamic thermodynamic resolution offers another avenue to control the stereochemical outcome, particularly for configurationally labile benzylic carbamates. uark.edu In this approach, a racemic starting material is deprotonated, and the resulting mixture of interconverting enantiomeric organolithiums is allowed to equilibrate. Subsequent reaction with a chiral reagent can then selectively produce one enantiomer of the product. uark.edu

Diastereoselective Transformations

Diastereoselective transformations involving tert-butyl benzylcarbamate derivatives are crucial for constructing molecules with multiple stereocenters. These reactions often rely on the directing effect of existing chiral centers or the use of chiral auxiliaries.

One notable example is the synthesis of 2-arylazetidines. In a two-step process, N-substituted benzylamines are reacted with substituted oxiranes to form key intermediates. acs.orgresearchgate.net Subsequent treatment with a superbase, a mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide (LiDA-KOR), at low temperatures induces a regio- and diastereoselective ring closure to form the azetidine (B1206935) ring with a trans geometry between the substituents at positions 2 and 3. acs.orgresearchgate.net The choice of base is critical, as other organometallic bases often lead to complex mixtures or no reaction. acs.org

Another powerful method involves the asymmetric 1,2-carbamoyl rearrangement of lithiated 2-alkenyl oxazolidine (B1195125) carbamates. nih.gov Deprotonation of these chiral carbamates with sec-butyllithium generates a lithiated intermediate that, upon warming, undergoes a rearrangement to produce α-hydroxy amides with excellent diastereoselectivity. nih.gov The stereochemical outcome is directed by the existing chirality on the oxazolidine ring. nih.gov

Furthermore, diastereoconvergent crystallization has been employed in Mannich reactions of β-dicarbonyls. nih.gov In this process, a chiral tertiary amine base catalyzes the initial enantioselective carbon-carbon bond formation and then mediates the epimerization of the resulting product. By taking advantage of the differing solubilities of the product diastereomers, one diastereomer can be selectively crystallized from the solution, leading to a high yield of a single stereoisomer. nih.gov

Applications in Chiral Amino Acid and Peptidomimetic Synthesis

This compound and related carbamates are indispensable protecting groups in the synthesis of chiral amino acids and peptidomimetics. The tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) groups are among the most widely used amine protecting groups in peptide synthesis. masterorganicchemistry.com

The synthesis of N-protected β-amino esters can be achieved by reacting aldehydes with benzylcarbamate and benzotriazole (B28993) to form an intermediate that is then treated with a substituted tert-butyl acetate (B1210297) in the presence of LDA. researchgate.net This method provides a smooth and mild route to these valuable building blocks for β-amino acids. researchgate.net

In the realm of peptidomimetics, nitrile-based inhibitors for coronavirus 3C-like proteases have been synthesized using this compound derivatives. nih.gov These syntheses involve peptide coupling steps, followed by the deprotection of the benzyl carbamate (B1207046) using palladium on charcoal and subsequent transformations to yield the final nitrile-based inhibitors. nih.gov The nature of the protecting group can significantly influence the inhibitory activity of the final compound. nih.gov

The development of novel linkers, such as the tert-butyl thiol linker, has expanded the toolkit for peptide synthesis, enabling the creation of peptide thioesters and thioacids for use in chemical ligation methods. fu-berlin.de These methods are crucial for the synthesis of large and complex peptides and proteins.

Kinetic Resolution Approaches with Tert-butyl Carbamate

Kinetic resolution is a powerful strategy for separating enantiomers from a racemic mixture. Enzymatic kinetic resolution (EKR) has proven to be particularly effective for derivatives of tert-butyl carbamate.

The EKR of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate using lipase-catalyzed transesterification is a prime example. nih.govmdpi.comscilit.com This process, often catalyzed by Candida antarctica lipase (B570770) B (CAL-B), exhibits excellent enantioselectivity, allowing for the separation of the (R)- and (S)-enantiomers with high enantiomeric excess. nih.govmdpi.com The reaction conditions, including temperature and reaction time, can be optimized to achieve a perfect kinetic resolution. mdpi.com The resulting optically pure enantiomers can be readily converted into the corresponding chiral 1-(2-aminophenyl)ethanols. nih.govmdpi.com

Dynamic kinetic resolution (DKR) offers a way to overcome the 50% theoretical yield limit of traditional kinetic resolution. In DKR, the unreacted enantiomer is racemized in situ, allowing for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. This has been demonstrated in the acetylation of 3-hydroxy-pyrrolidine, where a ruthenium catalyst is used to racemize the starting material in conjunction with lipase-catalyzed acetylation. rsc.org

The choice of protecting group can also influence the efficiency and selectivity of kinetic resolution. For instance, the use of a carbamate protecting group (Boc) has been shown to improve the efficiency and selectivity of certain reactions compared to unprotected or benzyl-protected substrates. rsc.org

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules like tert-butyl benzylcarbamate. By calculating properties such as local charge densities, DFT can rationalize and predict the outcomes of chemical reactions. For instance, a comparison between a 4-nitrophenyl carbonate and a carbamate (B1207046) showed that the carbonyl carbon in the carbonate has a higher positive Mulliken charge (+0.516) compared to the carbamate (+0.406), indicating greater electrophilicity and explaining its faster hydrolysis rate. emerginginvestigators.org Such calculations, often using functionals like B3LYP or ωB97X-D, help in understanding the electronic effects that govern reaction pathways. emerginginvestigators.org

DFT calculations have been instrumental in explaining the regio- and diastereoselectivity in reactions involving derivatives of this compound. acs.org For example, in the synthesis of 2-arylazetidines, DFT studies with an explicit solvent model were used to confirm proposed reaction mechanisms and the role of kinetic control in determining the stereochemical outcome. acs.org Similarly, DFT has been employed to study the reactivity of aryltetrazines derived from substituted tert-butyl benzylcarbamates in bioorthogonal reactions. acs.orgchemrxiv.org While gas-phase calculations of reaction barriers sometimes show poor correlation with experimental rate constants, the inclusion of solvent models can significantly improve the accuracy of these predictions. acs.orgchemrxiv.org

Recent studies have also utilized DFT to probe the effect of aromaticity on reaction kinetics. rsc.org In the case of hydroxybenzylammonium compounds, which are structurally related to benzyl (B1604629) carbamates, DFT calculations demonstrated that altering the aromatic scaffold affects the dearomatization energy, thereby reducing the kinetic barrier for the release of an amine. rsc.org This mechanistic insight allows for the rational design of molecules with tailored reaction rates.

Table 1: DFT-Calculated Properties and Their Implications

Compound/System Calculated Property Value Implication on Reactivity
4-Nitrophenyl carbonate Mulliken Charge on Carbonyl Carbon +0.516 Higher electrophilicity, faster hydrolysis
4-Nitrophenyl carbamate Mulliken Charge on Carbonyl Carbon +0.406 Lower electrophilicity, slower hydrolysis
Benzyl carbamate HOMO-LUMO Gap 5.2 eV Moderate reactivity and stability

Conformational Analysis of this compound Derivatives

The three-dimensional shape, or conformation, of this compound and its derivatives plays a crucial role in their reactivity and interactions. The carbamate functional group imposes significant conformational restrictions due to the partial double-bond character of the C–N bond, which arises from the delocalization of the nitrogen lone pair into the carbonyl group. smolecule.comacs.org This resonance leads to a rotational energy barrier around the C–N bond, which is typically in the range of 12-16 kcal/mol for carbamates. smolecule.com

The conformational preferences can be influenced by several factors, including steric effects and the electronic nature of substituents. acs.org For example, in tertiary carbamates derived from benzylamine (B48309) and linked to a bullvalene (B92710) unit, a dynamic interplay exists between the carbamate's rotational isomers (E/Z) and the bullvalene's fluxional isomers. whiterose.ac.uk Computational studies revealed that while the E-carbamate isomer favors one form of the bullvalene, rotation to the Z-carbamate biases the system towards a different bullvalene isomer, indicating that the energetics of the two processes are coupled. whiterose.ac.uk

In more complex systems, such as hydantoin-based peptidomimetics derived from carbamates, DFT studies have been used to predict conformational preferences like α-helices or β-turns. polimi.it The analysis of these conformations is critical for designing molecules with specific shapes to mimic biological structures. The conformation of the carbamate itself is also influenced by solvent polarity, with polar solvents tending to stabilize the more polar conformer. smolecule.com

Elucidation of Reaction Mechanisms (e.g., Boc deprotection, carbonylation, lithiation)

Computational and experimental studies have provided detailed mechanistic pictures for several key reactions of this compound.

Boc Deprotection The removal of the tert-butyloxycarbonyl (Boc) group is a fundamental transformation in organic synthesis. The most common mechanism involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). commonorganicchemistry.comcommonorganicchemistry.comorganic-chemistry.org The mechanism proceeds through several distinct steps:

Protonation: The carbonyl oxygen of the carbamate is protonated by the acid. commonorganicchemistry.comcommonorganicchemistry.com

C-O Bond Cleavage: The protonated carbamate undergoes cleavage to lose a stable tert-butyl cation and form an unstable carbamic acid intermediate. commonorganicchemistry.comcommonorganicchemistry.com

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas. commonorganicchemistry.com

Amine Formation: The final product is the free amine, which is typically protonated under the acidic conditions to form an ammonium (B1175870) salt. commonorganicchemistry.comcommonorganicchemistry.com

The generated tert-butyl cation is a reactive electrophile that can lead to side reactions, such as the alkylation of electron-rich functional groups on the substrate. acsgcipr.org To prevent these undesired reactions, "scavengers" like thiophenol are often added to trap the cation. organic-chemistry.orgmasterorganicchemistry.com An alternative deprotection method using oxalyl chloride in methanol (B129727) has also been developed, which is proposed to proceed through a different mechanism involving the formation of an intermediate that subsequently fragments. nih.gov

Table 2: General Mechanism for Acid-Catalyzed Boc Deprotection

Step Description Intermediate/Product
1 Protonation of the carbamate carbonyl by an acid (H-A). Protonated carbamate
2 Loss of the tert-butyl cation. Carbamic acid and tert-butyl cation
3 Spontaneous decarboxylation of the carbamic acid. Free amine and carbon dioxide (CO₂)

Carbonylation Carbamates, including this compound, can be synthesized through carbonylation reactions. One such method is the oxidative carbonylation of amines using carbon monoxide (CO) and an alcohol in the presence of a rhodium/copper catalyst system. rsc.org While the detailed mechanism is complex, it involves the activation of the amine and CO by the metal catalysts, followed by coupling with the alcohol to form the carbamate product. Another route involves a modified Curtius rearrangement, where a carboxylic acid is converted to an acyl azide (B81097), which then rearranges to an isocyanate. acs.orgorganic-chemistry.org This isocyanate is subsequently trapped by tert-butanol (B103910) to yield the tert-butyl carbamate. acs.org

Lithiation The benzyl group of this compound can be deprotonated at the benzylic position (the CH₂ group adjacent to the phenyl ring) using a strong base like sec-butyllithium (B1581126) (s-BuLi). researchgate.netmdpi.com This generates an α-lithiated benzyl carbamate, a powerful nucleophile. The stereochemical outcome of this reaction can be controlled by using a chiral ligand, such as (-)-sparteine. bac-lac.gc.cathieme-connect.de DFT and experimental studies have shown that these reactions can proceed through a dynamic thermodynamic resolution, where an equilibrium is established between two diastereomeric lithiated complexes, with one being strongly favored. researchgate.net Subsequent reaction with an electrophile (e.g., an alkyl halide or trimethylsilyl (B98337) chloride) traps the favored diastereomer, leading to a highly enantioenriched product. researchgate.netbac-lac.gc.ca The configurational stability of the lithiated intermediate is a key factor; in some cases, the intermediate is stable at low temperatures, while in others, it readily equilibrates. thieme-connect.de

Advanced Research Applications and Future Directions

Tert-butyl Benzylcarbamate as a Versatile Synthon in Complex Molecule Synthesis

In the realm of complex molecule synthesis, this compound serves as a highly effective and versatile synthon. Its utility stems from the dual functionality it offers: the Boc-protected amine and the reactive potential of the benzyl (B1604629) group. The Boc group provides robust protection for the nitrogen atom under a wide range of reaction conditions, yet it can be selectively removed under acidic conditions. This allows for the sequential introduction of other functional groups without interfering with the protected amine.

The benzyl portion of the molecule also offers multiple avenues for synthetic transformations. For instance, the aromatic ring can be functionalized through electrophilic aromatic substitution, or the benzylic position can be involved in various coupling reactions. This dual reactivity makes this compound a valuable building block for the construction of intricate molecular architectures. A notable example is its use in the synthesis of heterocyclic compounds, where the carbamate (B1207046) nitrogen and the benzyl moiety can be incorporated into the final ring structure. smolecule.compharmaffiliates.com

Integration in Multi-Step Synthetic Sequences and Total Synthesis

The stability of the Boc group under various reaction conditions, coupled with its predictable cleavage, makes this compound an ideal intermediate in lengthy, multi-step synthetic sequences. Its application is particularly evident in the total synthesis of natural products and other complex bioactive molecules. acs.orgnih.gov For example, in the synthesis of communesin alkaloids, benzyl carbamates were used, and their subsequent hydrogenolysis was a key step in furnishing a heterodimeric diamine intermediate. acs.org

Development of Sustainable and Atom-Economical Processes

In recent years, the principles of green chemistry have driven the development of more sustainable and atom-economical synthetic methods. ionike.comucl.ac.ukresearchgate.net this compound has been at the forefront of this shift, with researchers exploring greener routes for its synthesis and application. One such approach involves the use of sulfonated reduced graphene oxide as a recyclable, metal-free catalyst for the chemoselective Boc protection of amines, including benzylamine (B48309), under solvent-free conditions. thieme-connect.com This method offers high yields and avoids the use of toxic reagents and solvents.

Another sustainable strategy involves the synthesis of carbamates from ureas and organic carbonates using a La2O3/SiO2 catalyst, achieving 100% atom economy. ionike.com Furthermore, micellar catalysis has enabled the amidation of aryl bromides with tert-butyl carbamate in water, providing an environmentally friendly alternative to traditional organic solvents. nih.gov These developments highlight the ongoing efforts to create more sustainable chemical processes involving this versatile compound.

Novel Protecting Group Strategies and Orthogonal Protection

The concept of orthogonal protection is crucial in the synthesis of complex molecules bearing multiple functional groups. jocpr.comub.eduemerginginvestigators.orgmasterorganicchemistry.com this compound, with its acid-labile Boc group, is a key player in many orthogonal protection strategies. organic-chemistry.org The Boc group is stable to basic conditions and catalytic hydrogenation, which are often used to remove other protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) and carboxybenzyl (Cbz) groups, respectively. masterorganicchemistry.com

This orthogonality allows for the selective deprotection and functionalization of different parts of a molecule in a controlled manner. For example, in solid-phase peptide synthesis (SPPS), a Boc group can protect a lysine (B10760008) side chain while Fmoc-based elongation of the peptide backbone proceeds. vulcanchem.com This strategic use of this compound and other orthogonal protecting groups is essential for the efficient construction of complex peptides and other polyfunctional molecules. ub.edu

Emerging Catalytic Systems for Carbamate Transformations

The development of novel catalytic systems has significantly expanded the synthetic utility of this compound. nih.govresearchgate.netresearchgate.net Iridium-based catalysts, for example, have been shown to be highly effective for the N-alkylation of carbamates with alcohols under solvent-free conditions, producing only water as a byproduct. researchgate.net This represents a highly atom-economical and environmentally friendly approach to forming C-N bonds.

Copper-catalyzed reactions have also emerged as a powerful tool for carbamate transformations. A photoinduced, copper-catalyzed N-alkylation of unactivated secondary halides with tert-butyl carbamate has been developed, offering a mild and efficient method for preparing carbamate-protected primary amines. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to functionalize the benzyl ring of bromo-substituted this compound derivatives.

Catalyst SystemTransformationKey Features
Sulfonated Reduced Graphene OxideBoc protection of aminesMetal-free, solvent-free, recyclable catalyst, high yields. thieme-connect.com
La2O3/SiO2Carbamate synthesis from ureas and carbonates100% atom economy, solvent-free. ionike.com
[Cp*IrCl2]2/NaOAcN-alkylation of carbamates with alcoholsAtom-economical, solvent-free, water as the only byproduct. researchgate.net
Copper/Photoredox CatalystN-alkylation of unactivated secondary halidesMild conditions, high yields for carbamate-protected primary amines. nih.gov
Palladium CatalystsSuzuki-Miyaura cross-couplingC-C bond formation on the benzyl ring.
Bismuth(III) triflateThree-component couplingOne-pot synthesis of α-branched amines. acs.org

Flow Chemistry Applications

Flow chemistry has gained traction as a powerful technology for chemical synthesis, offering advantages such as improved safety, scalability, and reaction control. nih.govthalesnano.combeilstein-journals.orgkyoto-u.ac.jp While specific applications focusing solely on this compound are still emerging, the broader field of carbamate synthesis in flow reactors is well-established. For instance, continuous flow processes have been developed for Curtius rearrangements to produce Cbz-carbamates, coupled with biocatalytic impurity removal. nih.govbeilstein-journals.org

The deprotection of Boc-protected amines has also been successfully demonstrated in continuous flow reactors, often using solid-supported catalysts or high-temperature conditions. These methods can significantly reduce reaction times and simplify workup procedures compared to traditional batch processes. thalesnano.com The industrial-scale production of related compounds, such as benzyl (3-((tert-butoxycarbonyl)amino)benzyl)carbamate, already employs continuous flow reactors to enhance efficiency and purity. vulcanchem.com It is anticipated that more dedicated flow chemistry applications for this compound will be developed in the near future.

Application in Polymer Chemistry Research

The versatility of this compound extends into the realm of polymer chemistry, where it serves as a valuable monomer or modifying agent. rsc.org The Boc-protected amine functionality can be incorporated into polymer backbones, providing a latent primary amine group that can be deprotected post-polymerization. This strategy is particularly useful for creating functional polymers with controlled architectures.

For example, cyclic carbonate monomers derived from amino acids can be synthesized by protecting the amino group as a tert-butyl carbamate. These monomers can then undergo ring-opening polymerization to produce poly(carbonate)s with pendant protected amine groups. rsc.org Subsequent deprotection with trifluoroacetic acid yields primary amine-functionalized poly(carbonate)s, which can be further modified for applications in drug delivery or as antimicrobial agents. rsc.org This approach allows for the creation of biodegradable and functional polymers with tailored properties.

Exploration in Medicinal Chemistry for Drug Development

This compound, also known as N-Boc benzylcarbamate, serves as a pivotal intermediate and building block in the field of medicinal chemistry. Its primary role is that of a protecting group for benzylamine, a common structural motif in many biologically active compounds. nih.govthieme-connect.com The tert-butyloxycarbonyl (Boc) group is prized for its stability under a variety of reaction conditions, including exposure to nucleophiles, while being readily removable under acidic conditions. thieme-connect.comnih.gov This characteristic makes it an indispensable tool in multi-step syntheses of complex pharmaceutical agents. nih.govnih.gov

The carbamate functional group itself is a recognized pharmacophore, and its inclusion in molecules can confer desirable properties such as increased metabolic stability and enhanced cell membrane permeability. nih.govacs.org Carbamates are often employed as bioisosteres or surrogates for the more labile amide bond in peptidomimetics, leading to drugs with improved pharmacokinetic profiles. nih.govacs.org Consequently, the use of this compound extends beyond a simple protecting strategy to being a key component in the design of novel therapeutics.

Research has demonstrated the application of this compound in the synthesis of compounds targeting a range of diseases:

Antileishmanial Agents: In the quest for new treatments for leishmaniasis, this compound was synthesized as a key linker molecule. nih.gov It was formed by protecting benzylamine with di-tert-butyl dicarbonate (B1257347) and subsequently used in a nucleophilic substitution reaction to build the backbone of novel 4-amino-7-chloroquinoline substituted compounds with potential antileishmanial activity. nih.gov

Anticancer Agents: The structural framework of this compound is relevant to the development of oncology drugs. An analogue, tert-Butyl N-benzylcarbamate, has been investigated for its potential to treat cancer by binding to DNA and inhibiting protein synthesis. biosynth.com Furthermore, derivatives of this compound have been instrumental in creating kinase inhibitors. For example, in the synthesis of dual inhibitors for BRAF(V600E) and VEGFR2 kinases, a key step involved a Curtius rearrangement to generate a Boc-protected amine, which served as a precursor to the final active compounds. nih.gov

Enzyme Inhibitors: The compound is a crucial starting material in the synthesis of specific enzyme inhibitors. In one study, it was used to create covalent inhibitors for ChlaDUB1, a deubiquitinase from Chlamydia trachomatis, a potential target for new antibacterial drugs. acs.org The synthesis began with the Boc-protected benzylic amine (this compound) which was then elaborated through several steps, including the formation of a Weinreb amide and a Grignard reaction, to yield the final inhibitors. acs.org The carbamate structure is broadly used to design inhibitors for various proteases by replacing peptide bonds to increase stability. nih.govacs.org

The following table summarizes selected research applications of this compound in the development of therapeutic agents.

Therapeutic Target/DiseaseRole of this compoundInvestigated MoleculesResearch Focus
LeishmaniasisKey linker intermediate4-amino-7-chloroquinoline derivativesSynthesis of novel antileishmanial compounds. nih.gov
CancerPrecursor/AnalogueDNA binding agents, Kinase inhibitorsDevelopment of compounds that inhibit cancer cell growth by interfering with DNA synthesis or key signaling pathways. biosynth.comnih.gov
Bacterial Infections (Chlamydia trachomatis)Starting material for inhibitor synthesisCovalent inhibitors of ChlaDUB1 deubiquitinaseDesign of novel antibacterial agents by targeting essential bacterial enzymes. acs.org
Viral Infections (HIV)Precursor for core scaffoldHIV protease inhibitorsUsed in the synthesis of the diamino alcohol core unit of various HIV protease inhibitors via a Curtius rearrangement and subsequent trapping with benzyl alcohol. nih.gov

Future Prospects in Chemical Research of N-Boc Benzylcarbamate

The utility of N-Boc benzylcarbamate in chemical research is poised to expand, driven by innovations in synthetic methodology and an increasing demand for sophisticated molecular architectures in drug discovery and materials science. Future prospects are centered on enhancing its application through more efficient, sustainable, and versatile chemical transformations.

A significant area of ongoing research is the development of greener and more efficient protocols for the introduction and removal of the Boc protecting group. thieme-connect.com For instance, the use of heterogeneous catalysts like sulfonated reduced graphene oxide for the Boc protection of amines presents a metal-free, environmentally benign alternative to traditional methods. thieme-connect.com Similarly, advancements in selective deprotection techniques, such as thermolytic removal in continuous flow reactors, offer precise control, which is crucial when multiple protecting groups are present in a molecule. nih.gov These methodological improvements will make the use of N-Boc benzylcarbamate more practical and scalable for industrial applications.

The development of one-pot reactions that transform N-Boc protected amines directly into other valuable functional groups represents a major step forward in synthetic efficiency. nih.gov Methods that convert N-Boc-protected amines, including this compound, into amides in a single step by reacting in situ-generated isocyanates with Grignard reagents streamline complex syntheses and reduce waste. nih.gov Furthermore, the discovery of novel catalytic systems, such as those using Bismuth(III) triflate, enables multi-component reactions where tert-butyl carbamate, aldehydes, and arenes are combined to form complex α-branched amines in one step. researchgate.net Such strategies open up new possibilities for rapidly generating libraries of diverse molecules for high-throughput screening.

Looking ahead, N-Boc benzylcarbamate and its derivatives are expected to play a role in increasingly complex applications. Its use as a precursor for orthogonally protected molecules, which allow for the selective modification of different parts of a molecule, is critical for the synthesis of advanced materials and bioconjugates. iucr.org As the fields of chemical biology and medicinal chemistry continue to evolve, the demand for precisely engineered molecules, such as peptidomimetics, molecular probes, and antibody-drug conjugates, will grow. nih.govchemscene.com The foundational role of N-Boc benzylcarbamate as a stable, yet versatile, building block ensures its continued relevance and expanded application in the future of chemical research.

Q & A

What are the standard synthetic routes for tert-butyl benzylcarbamate, and how are reaction conditions optimized?

Level : Basic
Answer : this compound is typically synthesized via carbamate protection of benzylamine using di-tert-butyl dicarbonate (Boc anhydride) under mild conditions. A common method involves reacting benzylamine derivatives with Boc anhydride in a polar aprotic solvent (e.g., pyridine or DMF) at 0–25°C, followed by purification via flash chromatography . Optimization focuses on controlling reaction temperature (to minimize side reactions like over-alkylation) and stoichiometric ratios. For example, tert-butyl 3,4-dihydroxybenzylcarbamate was synthesized with 78% yield by maintaining a 1:1 molar ratio of amine to Boc anhydride at 0°C for 4 hours . Catalyst systems, such as nanoceria, can further enhance efficiency, achieving 98% yield in one-pot syntheses .

How is this compound characterized using spectroscopic methods?

Level : Basic
Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. Key signals include:

  • ¹H NMR : A singlet at δ 1.46 ppm (9H, tert-butyl group) and aromatic protons at δ 7.24–7.34 ppm (5H, benzyl moiety). The -CH2N- group appears as a singlet at δ 4.31 ppm .
  • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 155.90 ppm, while the tert-butyl carbons appear at δ 28.40 ppm .
    Purity (>97%) is validated via high-performance liquid chromatography (HPLC) or mass spectrometry (e.g., EI+ MS for molecular ion confirmation) .

How can this compound be utilized in multi-step organic syntheses, especially in pharmaceutical intermediates?

Level : Advanced
Answer : The tert-butyl carbamate (Boc) group serves as a transient amine protector, enabling sequential functionalization. For instance:

  • In drug discovery, it is used to synthesize imidazopyridazine derivatives with antiplasmodial activity. After Boc protection, the intermediate undergoes cross-coupling (e.g., Suzuki-Miyaura) to introduce heterocyclic moieties .
  • In lipidated amine synthesis, this compound derivatives are alkylated with long-chain bromides (e.g., tetradecanoyl bromide) to create amphiphilic compounds for biological targeting .
    Critical considerations include deprotection conditions (e.g., TFA or HCl) and compatibility with subsequent reaction steps .

What strategies are effective in minimizing by-products during the synthesis of this compound?

Level : Advanced
Answer : Key strategies include:

  • Catalyst Selection : Nanoceria reduces side reactions (e.g., hydrolysis) and enables one-pot protocols, improving atom economy .
  • Solvent Optimization : Dry pyridine or DMF minimizes moisture-induced Boc-group cleavage .
  • Temperature Control : Low temperatures (0–5°C) suppress competing reactions like N-alkylation .
  • Workup Protocols : Sequential washing (e.g., 1N HCl to remove unreacted amine) and flash chromatography (silica gel, EtOAc/hexane gradients) isolate the product efficiently .

How does the tert-butyl carbamate group influence the stability and reactivity in subsequent reactions?

Level : Advanced
Answer : The Boc group enhances stability by:

  • Steric Shielding : Protecting amines from nucleophilic attack or oxidation during multi-step syntheses .
  • Acid-Labile Deprotection : Selective removal under acidic conditions (e.g., TFA) without disrupting other functional groups .
    However, the Boc group may reduce solubility in non-polar solvents, necessitating polar aprotic solvents (DMF, DMSO) for reactions .

What are the implications of this compound’s physical properties for experimental design?

Level : Basic
Answer : Key properties include:

  • Melting Point : 54–56°C, requiring controlled heating/cooling during crystallization .
  • Stability : Degrades under strong acids/bases; storage at room temperature in inert atmospheres is recommended .
  • Solubility : High solubility in chlorinated solvents (e.g., DCM) but limited in water, influencing solvent choice for reactions .

How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Level : Advanced
Answer : Discrepancies often arise from solvent effects or impurities. Mitigation steps include:

  • Standardized Protocols : Use deuterated solvents (e.g., CDCl3) and internal standards (TMS) for NMR .
  • Cross-Validation : Compare with literature data (e.g., δ 4.90 ppm for NH in ¹H NMR) .
  • Supplementary Techniques : Mass spectrometry and elemental analysis confirm molecular integrity .

What role does this compound play in catalysis and green chemistry?

Level : Advanced
Answer : It is a substrate in catalyst screening. For example, nanoceria-catalyzed syntheses achieve near-quantitative yields (98%) with recyclable catalysts, aligning with green chemistry principles . Reaction efficiency is monitored via TLC or in situ NMR to assess catalytic activity and degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.